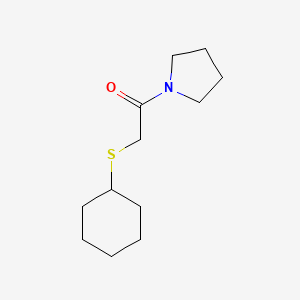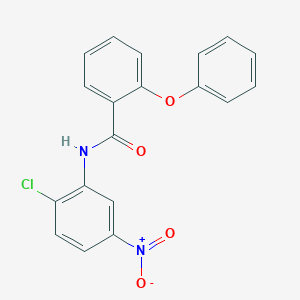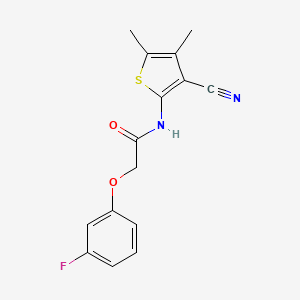
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the growth and proliferation of cancer cells. Studies have shown that this compound X can induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. Additionally, this compound X has been shown to inhibit the migration and invasion of cancer cells, which are critical processes for the metastasis of cancer.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cancer cell migration and invasion. Additionally, this compound X has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. Additionally, this compound X exhibits low toxicity in normal cells, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of this compound X is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Orientations Futures
There are several future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the this compound. Another direction is the elucidation of the mechanism of action of this compound X, which could provide valuable insights into its potential applications in cancer therapy. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound X in vivo, which could provide valuable information for its further development as a drug candidate. Finally, the potential use of this compound X as a building block for the synthesis of novel materials with unique properties should be explored further.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process that involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 3-fluorophenol, followed by the addition of N,N'-carbonyldiimidazole and N,N-dimethylacetamide. The resulting product is then purified through column chromatography to obtain the final N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. In material science, this compound X has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In organic synthesis, this compound X has been utilized as a versatile intermediate for the synthesis of various N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamides with diverse functionalities.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-9-10(2)21-15(13(9)7-17)18-14(19)8-20-12-5-3-4-11(16)6-12/h3-6H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQQQZAZHLMSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
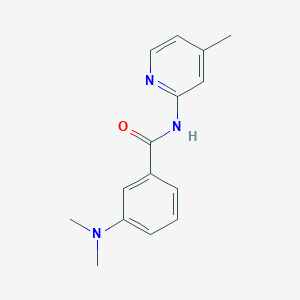
![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
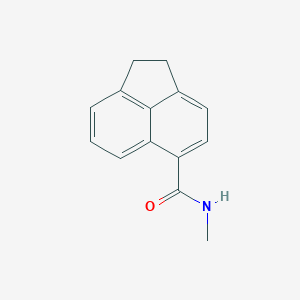
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)

![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
